4-(Allyloxy)aniline
Overview
Description
4-(Allyloxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. These compounds are characterized by the presence of an aniline moiety, which is an aromatic amine, and various substituents that can alter their physical, chemical, and mesomorphic properties. The specific structure of 4-(Allyloxy)aniline includes an allyl group attached to an aniline ring via an ether linkage.
Synthesis Analysis
The synthesis of compounds related to 4-(Allyloxy)aniline often involves multi-step chemical reactions. For instance, N-allyl aniline, a compound structurally similar to 4-(Allyloxy)aniline, can be synthesized from 3-propylene bromide and aniline under optimized conditions, resulting in a high yield and a simplified operation . Another related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, is synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by a reduction step . These methods highlight the versatility and robustness of the synthetic approaches for aniline derivatives.
Molecular Structure Analysis
The molecular structure of aniline derivatives significantly influences their properties. For example, the presence of a bromine atom in the propyloxy side chain of certain aniline derivatives can alter their mesomorphic properties . Similarly, the length of the terminal alkyl or alkoxyl chains in 4-alkyl-N-(4-alkloxysalicylidene)anilines affects their liquid crystalline phases . The molecular structure also plays a crucial role in the self-assembly and self-organization of dendritic melamines based on 4-(n-octyloxy)aniline .
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions, including photochemical cyclization. For example, allylated anisole and N-alkyl aniline derivatives can cyclize upon exposure to UV light, yielding cyclopropyl anisole derivatives or 2-methyl-indolines, depending on the reaction conditions . These photochemical reactions demonstrate the reactivity of aniline derivatives under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The thermal behavior, mesomorphic properties, and phase transition temperatures of these compounds can be studied using techniques like differential scanning calorimetry and polarizing optical microscopy . The presence of different substituents can lead to a variety of liquid crystalline phases, including enantiotropic smectic and monotropic nematic phases . Additionally, the synthesis of polymers based on aniline derivatives for applications such as dye-sensitized solar cells has been explored, with the resulting materials exhibiting high conductivity and efficiency .
Scientific Research Applications
Synthesis of Metabolites and Catalysis :
- Kenny et al. (2004) described the synthesis and characterization of metabolites of the drug diclofenac, involving key steps like the preparation of aniline from phenol, efficient iodination, and Ullmann couplings, which are relevant for mechanistic toxicological studies (Kenny et al., 2004).
- Murakami et al. (2004) demonstrated the use of (pi-Allyl)palladium triflate with diphosphinidenecyclobutene-coordinated palladium catalysts for deallylation of a variety of allyl ethers in aniline, which is significant for chemical synthesis (Murakami et al., 2004).
Chemical Synthesis and Material Science :
- An et al. (2014) explored a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines, leading to the formation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, showcasing a radical process important in chemical synthesis (An et al., 2014).
- Morar et al. (2018) discussed the use of 4-(n-Octyloxy)aniline in the synthesis, structure, and supramolecular behavior of new dendritic melamines, which are crucial for the development of organic materials with mesogenic properties (Morar et al., 2018).
Sensor Applications and Photochemical Studies :
- Shoji and Freund (2001) investigated poly(aniline) as an active sensing element by exploiting the inductive effect of reactive substituents on its pK(a), which has implications in sensor technology (Shoji & Freund, 2001).
- Asad et al. (2017) linked tertiary amines to the CyHQ photoremovable protecting group for photoactivation, demonstrating the potential for studying cell physiology (Asad et al., 2017).
properties
IUPAC Name |
4-prop-2-enoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOANTMNYBSIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424704 | |
Record name | 4-(allyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)aniline | |
CAS RN |
1688-69-3 | |
Record name | 4-(allyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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